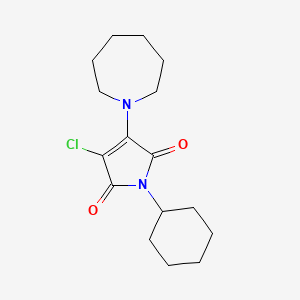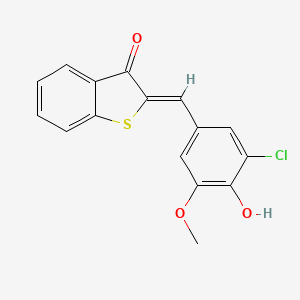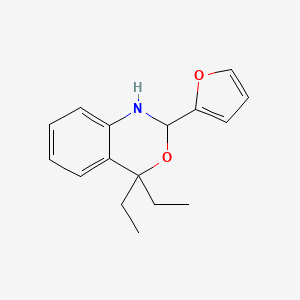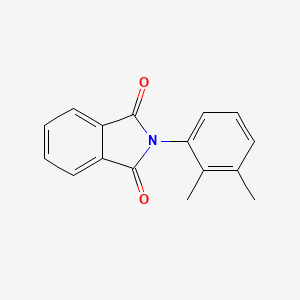![molecular formula C13H13N3OS B5525533 N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(hydroxymethyl)phenyl]-N’-3-pyridinylthiourea” is a complex organic compound. It contains a thiourea group (-NH-C(S)-NH-) attached to a phenyl group and a pyridinyl group. The phenyl group has a hydroxymethyl (-CH2OH) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridinyl groups), a thiourea group, and a hydroxymethyl group. Detailed structural analysis would require techniques like NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions, including acting as ligands in coordination chemistry and as catalysts in the formation of urethane polymers. The reactivity of this specific compound would depend on the electronic and steric effects of the phenyl and pyridinyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely contribute to its stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique
Electroreduction of Pyridine Derivatives
A study explored the electroreduction of various substituents on a pyridine ring, including hydroxymethyl groups, in aqueous sulfuric acid. This research offers insights into the synthetic scope and mechanistic pathways of electroreduction, potentially applicable for the chemical manipulation of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea and similar compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Photocleavable Protecting Groups
The S-pixyl group, a derivative relevant to the chemical structure , has been investigated as an efficient photocleavable protecting group for primary alcohols, showcasing its potential in the protection of sensitive functional groups during synthetic procedures (Coleman & Boyd, 1999).
Synthesis of Aminothiazolo[5,4-b]-pyridines
Research into the synthesis of 2-aminothiazolo[5,4-b]pyridines from 2-hydroxy-3-thioureidopyridine via acid-catalyzed cyclization highlights the utility of thiourea derivatives in heterocyclic chemistry. This pathway provides a method for the generation of complex molecular architectures from simpler thiourea precursors, such as N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea (Park Choo et al., 2005).
Luminescent Tricarbonylrhenium(I) Complexes
A study on tricarbonylrhenium(I) polypyridine complexes demonstrates the application of pyridine derivatives in the development of sensors for metal ions. These complexes exhibit luminescent properties that can be tuned for the detection of specific ions, suggesting potential research applications of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea in sensor technology (Louie et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-9-10-4-1-2-6-12(10)16-13(18)15-11-5-3-7-14-8-11/h1-8,17H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKQUWKIDUCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)


![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)



![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)